molecular formula C23H13FO6 B12220236 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate

Cat. No.: B12220236
M. Wt: 404.3 g/mol
InChI Key: OIISTEYDDMCLDM-FBHDLOMBSA-N
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Description

The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate is a complex organic molecule that features a benzodioxole moiety, a benzofuran ring, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C23H13FO6

Molecular Weight

404.3 g/mol

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate

InChI

InChI=1S/C23H13FO6/c24-17-4-2-1-3-15(17)23(26)29-14-6-7-16-19(11-14)30-21(22(16)25)10-13-5-8-18-20(9-13)28-12-27-18/h1-11H,12H2/b21-10-

InChI Key

OIISTEYDDMCLDM-FBHDLOMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F

Origin of Product

United States

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